molecular formula C11H12BrN B049928 1-(3-Bromopropyl)indole CAS No. 125334-52-3

1-(3-Bromopropyl)indole

Cat. No.: B049928
CAS No.: 125334-52-3
M. Wt: 238.12 g/mol
InChI Key: AKGMBEQNHFJEDM-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in various natural products and pharmaceuticals The structure of this compound consists of an indole core with a bromopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)indole can be synthesized through several methods. One common approach involves the alkylation of indole with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

Indole+1,3-DibromopropaneThis compound\text{Indole} + \text{1,3-Dibromopropane} \rightarrow \text{this compound} Indole+1,3-Dibromopropane→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

1-(3-Bromopropyl)indole undergoes various chemical reactions, including:

Substitution Reactions:

    Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides. For example, reacting this compound with sodium azide in DMF can yield 1-(3-Azidopropyl)indole.

    Electrophilic Substitution: The indole ring can undergo electrophilic substitution reactions, such as bromination or nitration, typically at the C-3 position.

Oxidation and Reduction Reactions:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide to form indole-2,3-diones.

    Reduction: The bromopropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.

Major Products:

  • Substituted indoles, such as 1-(3-Azidopropyl)indole or 1-(3-Hydroxypropyl)indole, depending on the reagents and conditions used.

Scientific Research Applications

1-(3-Bromopropyl)indole has several applications in scientific research:

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its biological activity, including potential anticancer, antiviral, and antimicrobial properties.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Comparison with Similar Compounds

1-(3-Bromopropyl)indole can be compared to other indole derivatives, such as:

    1-(2-Bromoethyl)indole: Similar in structure but with a shorter bromoalkyl chain. It may exhibit different reactivity and biological activity due to the difference in chain length.

    1-(3-Chloropropyl)indole: Contains a chlorine atom instead of bromine. Chlorine is less reactive than bromine, which can affect the compound’s reactivity and applications.

    1-(3-Hydroxypropyl)indole: The bromine atom is replaced by a hydroxyl group, making it more hydrophilic and potentially altering its biological activity.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can be exploited in various synthetic and biological applications.

Properties

IUPAC Name

1-(3-bromopropyl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGMBEQNHFJEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474500
Record name 1-(3-bromopropyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125334-52-3
Record name 1-(3-bromopropyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 23.4 g of indole in 200 ml of DMF, cooled to 10° C., were added 22.4 g of potassium hydroxide and 101 g of 1,3-dibromopropane. The mixture was stirred under nitrogen for 3 days. The solid formed was filtered off and the filtrate was evaporated. The residue was chromatographed on silica gel with 5% diethyl ether in petroleum ether to give 14.7 g of 1-(3-bromopropyl)indole.
Quantity
23.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
Quantity
101 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

9.58 g of potassium hydroxide (KOH) and 20.00 g of indole were added to 110.58 g of 1,3-dibromopropane and 450 mL of N,N-dimethylformamide (DMF), and the mixture was stirred at 70° C. for 8 hours. After cooling to room temperature, 1 L of distilled water was added to the reaction solution, and the resulting solution was extracted with 1 L of ethyl acetate. The organic layer was washed with 500 mL of distilled water five times, then concentrated and purified by column chromatography to obtain 27.24 g of N-(3-bromopropyl)-indole. Compounds (p-9) and (p-10) having a bromopropyl group shown below were also synthesized in the same manner.
Quantity
9.58 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
110.58 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To sodium hydride (0.9 g, 30 mmol, 80% oil dispersion) and indole (2.81 g, 24 mmoles) was added anhydrous dimethylformamide (50 mL). The resultant mixture was stirred at room temperature under argon for 1 h. Then neat 1,3-dibromopropane (7.3 mL, 72 mmol) was added and the reaction mixture was stirred at room temperature for 20 h. The reaction mixture was poured into water (120 mL) and the resultant slurry was extracted with diethyl ether (3×100 mL). After the organic extracts were combined and concentrated in vacuo, the crude material was purified by dry column chromatography (350 mL funnel filled with Silica 10–40μ, Sigma cat. S-6628) using as eluent a mixture of ethyl acetate and hexanes (1:49 v/v, containing 0.2% v/v isopropylamine) to yield 1.43 g of N-(3-bromopropyl)indole.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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